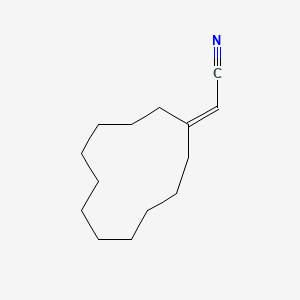
Cyclododecylideneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecylideneacetonitrile is an organic compound characterized by a twelve-membered carbon ring with a nitrile group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecylideneacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclododecanone with acetonitrile in the presence of a strong base such as potassium hydroxide. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclododecylideneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
Cyclododecylideneacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: This compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which cyclododecylideneacetonitrile exerts its effects depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylideneacetonitrile: A smaller ring analog with similar reactivity but different physical properties.
Cyclopentylideneacetonitrile: Another smaller ring compound with distinct chemical behavior.
Acetonitrile: The simplest nitrile, often used as a solvent and reagent in organic synthesis .
Uniqueness
Cyclododecylideneacetonitrile’s larger ring structure provides unique steric and electronic properties, making it suitable for specific applications that smaller ring analogs cannot fulfill.
Properties
CAS No. |
64723-66-6 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-cyclododecylideneacetonitrile |
InChI |
InChI=1S/C14H23N/c15-13-12-14-10-8-6-4-2-1-3-5-7-9-11-14/h12H,1-11H2 |
InChI Key |
XRSIDQRHBXUJON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=CC#N)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
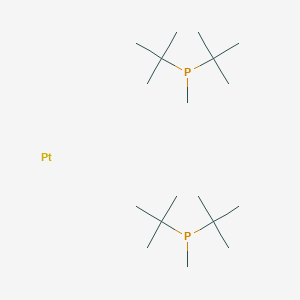
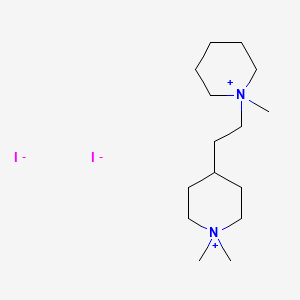
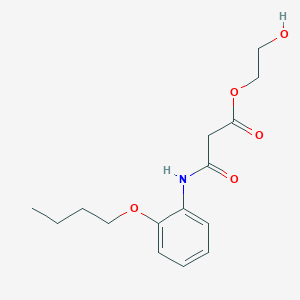
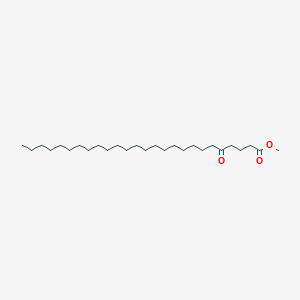

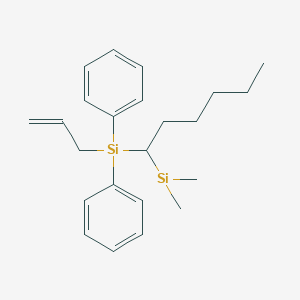
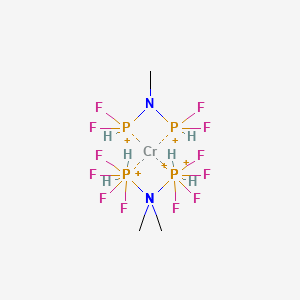
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)

